molecular formula C16H18N4O4 B11439035 7-[3-Methoxy-2-(propan-2-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

7-[3-Methoxy-2-(propan-2-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11439035
M. Wt: 330.34 g/mol
InChI Key: LKLBJQWTGYZWQQ-UHFFFAOYSA-N
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Description

7-[3-Methoxy-2-(propan-2-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-Methoxy-2-(propan-2-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can be achieved through a multi-step process involving the following key steps:

    Formation of Enaminonitriles: The initial step involves the synthesis of enaminonitriles from appropriate starting materials. This can be achieved through the reaction of an aldehyde with a nitrile in the presence of a base.

    Cyclization: The enaminonitriles undergo cyclization with benzohydrazides under microwave irradiation to form the triazolopyrimidine core.

Industrial Production Methods

Industrial production of this compound can be scaled up using the same synthetic routes with optimization of reaction conditions to ensure high yield and purity. The use of microwave irradiation can significantly reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

7-[3-Methoxy-2-(propan-2-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups on the phenyl ring.

Scientific Research Applications

7-[3-Methoxy-2-(propan-2-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-[3-Methoxy-2-(propan-2-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[3-Methoxy-2-(propan-2-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its specific substituents on the phenyl ring, which enhance its chemical reactivity and biological activity. The presence of both methoxy and propan-2-yloxy groups provides a distinct advantage in terms of solubility and interaction with molecular targets.

Properties

Molecular Formula

C16H18N4O4

Molecular Weight

330.34 g/mol

IUPAC Name

7-(3-methoxy-2-propan-2-yloxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C16H18N4O4/c1-9(2)24-14-10(5-4-6-13(14)23-3)12-7-11(15(21)22)19-16-17-8-18-20(12)16/h4-9,12H,1-3H3,(H,21,22)(H,17,18,19)

InChI Key

LKLBJQWTGYZWQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC=C1OC)C2C=C(NC3=NC=NN23)C(=O)O

Origin of Product

United States

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